5-(6-Aminopyridin-3-YL)-2-chlorobenzonitrile
Overview
Description
5-(6-Aminopyridin-3-YL)-2-chlorobenzonitrile is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a chlorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminopyridin-3-YL)-2-chlorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzonitrile and 3-amino-6-bromopyridine.
Coupling Reaction: A palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, is employed to couple the 3-amino-6-bromopyridine with 2-chlorobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(6-Aminopyridin-3-YL)-2-chlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the pyridine ring.
Coupling Reactions: The chlorobenzonitrile moiety can participate in coupling reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(6-Aminopyridin-3-YL)-2-chlorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(6-Aminopyridin-3-YL)-2-chlorobenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
3-(6-Aminopyridin-3-YL)acrylate: This compound shares the aminopyridine moiety but differs in the presence of an acrylate group instead of a chlorobenzonitrile.
4-(6-Aminopyridin-3-YL)piperazine-1-carboxylate: Another similar compound with a piperazine ring instead of the chlorobenzonitrile moiety.
Uniqueness
5-(6-Aminopyridin-3-YL)-2-chlorobenzonitrile is unique due to its combination of the aminopyridine and chlorobenzonitrile moieties, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(6-aminopyridin-3-yl)-2-chlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-3-1-8(5-10(11)6-14)9-2-4-12(15)16-7-9/h1-5,7H,(H2,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWWWXDPKDRGGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242296 | |
Record name | Benzonitrile, 5-(6-amino-3-pyridinyl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-56-8 | |
Record name | Benzonitrile, 5-(6-amino-3-pyridinyl)-2-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 5-(6-amino-3-pyridinyl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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